molecular formula C5H10N2S B583322 2-Imidazolidinethione,4-ethyl-(9CI) CAS No. 146951-50-0

2-Imidazolidinethione,4-ethyl-(9CI)

Cat. No.: B583322
CAS No.: 146951-50-0
M. Wt: 130.209
InChI Key: TWYWUBIPUWCOKZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Imidazolidinethione,4-ethyl-(9CI) is systematically identified by its International Union of Pure and Applied Chemistry name as 4-ethylimidazolidine-2-thione. The compound bears the Chemical Abstracts Service registry number 146951-50-0 and carries the molecular formula C₅H₁₀N₂S with a corresponding molecular weight of 130.21 grams per mole. The structural representation follows the International Chemical Identifier system with the InChI designation InChI=1S/C5H10N2S/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8) and the simplified molecular-input line-entry system notation CCC1CNC(=S)N1.

The nomenclature reflects the compound's position within the broader imidazolidinethione classification system. The systematic naming convention indicates the presence of an ethyl substituent at the fourth carbon position of the imidazolidine ring system, with the thione group located at the second position. Alternative designations found in chemical databases include various database-specific identifiers such as SCHEMBL17472507 and DB-282027, which facilitate cross-referencing across different chemical information systems.

The compound's chemical identity is further characterized by its InChI Key TWYWUBIPUWCOKZ-UHFFFAOYSA-N, providing a unique hash-based identifier for computational chemistry applications. This standardized identification system enables precise chemical communication and database searches across international research platforms.

Historical Context in Heterocyclic Chemistry

The development of imidazolidinethione chemistry traces its origins to early nineteenth-century research when Hofman first synthesized ethylene thiourea from ethylene diamine and carbon disulfide while attempting to prepare mustard oil compounds. This foundational work established the basic synthetic methodology that would later be adapted for various substituted derivatives, including 4-ethyl variants. The historical progression of imidazolidinethione research has been closely linked to vulcanization technology, where these compounds demonstrated exceptional performance as accelerators for elastomer processing.

Industrial applications of imidazolidinethione compounds gained significant momentum in the mid-twentieth century, particularly in neoprene rubber manufacturing. The discovery by Neal in 1950 that ethylene thiourea could produce rapid vulcanization with excellent age resistance and elastic efficiency marked a turning point in commercial interest for this class of compounds. This industrial success subsequently drove academic research into structural modifications and substituent effects, leading to the investigation of ethyl-substituted variants.

The synthesis of 4-ethyl derivatives represents an evolution in heterocyclic chemistry aimed at optimizing both chemical reactivity and physical properties. Modern synthetic approaches have refined the original Hofman methodology, incorporating controlled reaction conditions and purification techniques to achieve high-yield production of specifically substituted imidazolidinethiones. Contemporary research continues to explore the relationship between molecular structure and functional properties within this compound family.

Classification within Imidazolidinethione Family

2-Imidazolidinethione,4-ethyl-(9CI) belongs to the broader category of substituted imidazolidinethiones, which constitute a diverse family of five-membered heterocyclic compounds containing both nitrogen and sulfur atoms. Within this family, the compound is specifically classified as a 4-substituted derivative, distinguishing it from other substitution patterns such as 1-substituted, 5-substituted, or multiply substituted variants. The parent compound 2-imidazolidinethione, also known as ethylene thiourea, serves as the fundamental structural framework from which all derivatives are conceptually derived.

The classification system for imidazolidinethione compounds typically considers both the position and nature of substituent groups. Comparative analysis with related family members reveals distinct structural relationships and property variations. For instance, the 1-ethyl derivative (N-ethylimidazolidin-2-thione) with Chemical Abstracts Service number 29704-02-7 demonstrates different chemical behavior due to nitrogen substitution rather than carbon substitution. Similarly, compounds such as 1-ethyl-5-(4-methylphenyl)-2-imidazolidinethione exhibit more complex substitution patterns that significantly alter their chemical and physical properties.

Compound Name Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol) Substitution Pattern
2-Imidazolidinethione 96-45-7 C₃H₆N₂S 102.16 Parent compound
2-Imidazolidinethione,4-ethyl- 146951-50-0 C₅H₁₀N₂S 130.21 4-Carbon substitution
N-Ethylimidazolidin-2-thione 29704-02-7 C₅H₁₀N₂S 130.21 1-Nitrogen substitution
4-Methylimidazolidine-2-thione 2122-19-2 C₄H₈N₂S 116.19 4-Carbon substitution

The positioning of the ethyl group at the fourth carbon introduces specific steric and electronic effects that influence the compound's reactivity profile. This substitution pattern places the alkyl group adjacent to one of the ring nitrogen atoms, potentially affecting hydrogen bonding patterns and conformational preferences compared to nitrogen-substituted analogs.

Structural Comparison with Related Heterocycles

The structural architecture of 2-Imidazolidinethione,4-ethyl-(9CI) exhibits significant similarities and differences when compared to related heterocyclic systems. The five-membered ring system containing two nitrogen atoms and one sulfur atom represents a saturated analog of imidazole, with the additional thione functionality providing unique chemical properties. The compound can be conceptually related to 2-imidazolidinethione through the addition of an ethyl substituent, which introduces both steric bulk and electronic effects that modify the parent compound's behavior.

Comparative structural analysis with imidazoline derivatives reveals the reduced degree of unsaturation in the imidazolidine ring system. While imidazoline compounds contain one double bond within the five-membered ring, imidazolidinethiones are fully saturated except for the carbon-sulfur double bond in the thione group. This structural distinction significantly impacts the compounds' chemical reactivity, with imidazolidinethiones generally exhibiting greater nucleophilic character at the sulfur center.

The relationship between 2-Imidazolidinethione,4-ethyl-(9CI) and other cyclic thiourea compounds demonstrates the importance of ring size and heteroatom positioning in determining chemical properties. Six-membered analogs such as tetrahydropyrimidine-2-thiones exhibit different conformational preferences and reactivity patterns due to reduced ring strain and altered geometry. The five-membered imidazolidine ring adopts an envelope conformation that minimizes steric interactions while maintaining optimal orbital overlap for the thione functionality.

Electronic structure considerations reveal that the thione sulfur atom serves as the primary site for metal coordination and nucleophilic attack, consistent with the behavior observed in related mercaptobenzimidazole systems. The presence of the 4-ethyl substituent introduces asymmetry to the molecular structure, potentially affecting coordination geometry and crystal packing arrangements. Computational studies of similar systems suggest that the ethyl group adopts preferred conformations that minimize steric clash with the ring nitrogen atoms while maintaining favorable van der Waals interactions.

Properties

CAS No.

146951-50-0

Molecular Formula

C5H10N2S

Molecular Weight

130.209

IUPAC Name

4-ethylimidazolidine-2-thione

InChI

InChI=1S/C5H10N2S/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8)

InChI Key

TWYWUBIPUWCOKZ-UHFFFAOYSA-N

SMILES

CCC1CNC(=S)N1

Synonyms

2-Imidazolidinethione,4-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Imidazolidinethione,4-ethyl-(9CI) with structurally and functionally related compounds, focusing on molecular features, substituent effects, and applications.

Ethylenethiourea (CAS 96-45-7)

Molecular Formula : C₃H₆N₂S
Molecular Weight : 102.16 g/mol
Key Differences :

  • Lacks the 4-ethyl substituent present in the target compound.
  • Applications: A metabolite of ethylenebisdithiocarbamate fungicides, associated with toxicological concerns such as thyroid disruption .

2-Imidazolidinethione,5-methoxy-4,4-dimethyl-(9CI) (CAS 412301-14-5)

Molecular Formula : C₆H₁₂N₂OS
Molecular Weight : 160.24 g/mol
Key Differences :

  • Contains a methoxy (-OCH₃) group at the 5-position and two methyl groups at the 4-position.

2-Thiazolidinone,3-methyl-4-isopropyl-(9CI) (CAS 42163-76-8)

Molecular Formula : C₇H₁₃NS₂
Molecular Weight : 175.31 g/mol
Key Differences :

  • Replaces one nitrogen atom in the imidazolidine ring with sulfur, forming a thiazolidinone structure.
  • Contains a methyl group at the 3-position and an isopropyl group at the 4-position. Functional Impact: The thiazolidinone ring (with one sulfur and one oxygen atom) exhibits distinct electronic properties, favoring applications in pharmaceuticals and agrochemicals .

2-Imidazolidinethione,1,3-bis(2-hydroxyethyl)

Molecular Formula: Not explicitly provided (inferred as C₆H₁₂N₂O₂S). Key Differences:

  • Features hydroxyethyl (-CH₂CH₂OH) substituents at the 1- and 3-positions.
  • Applications: Such derivatives may serve as intermediates in polymer or pharmaceutical synthesis .

Research Findings and Implications

  • Substituent Effects : Alkyl groups (e.g., ethyl, methyl) increase lipophilicity, influencing bioavailability and environmental persistence. Methoxy or hydroxyl groups enhance solubility and metabolic clearance .
  • Toxicological Profiles : Ethylenethiourea’s toxicity highlights the need for evaluating substituent impacts on safety in related compounds .
  • Synthetic Utility : Thione-containing heterocycles are valuable in coordination chemistry and catalysis due to sulfur’s lone-pair electrons .

Preparation Methods

Reaction Mechanism and Optimization

In this method, thiourea or N,N’-disubstituted thiourea reacts with ethyl chloroacetate in aqueous or ethanolic media at 40–100°C for 1–10 hours. The ethyl group is introduced via the α-halo carbonyl component (e.g., ethyl chloroacetate), while thiourea provides the sulfur atom. Cyclization occurs through nucleophilic substitution, where the thiourea’s sulfur attacks the carbonyl carbon, followed by intramolecular amine displacement of the halide.

Critical Parameters :

  • Solvent : Water or ethanol (polar protic solvents enhance nucleophilicity).

  • Temperature : Elevated temperatures (80–100°C) reduce reaction times to 2–4 hours.

  • Molar Ratio : A 1:1.5 ratio of thiourea to ethyl chloroacetate maximizes yield.

Limitations and Modifications

While this method achieves moderate yields (60–75%), scalability is hindered by competing hydrolysis of the chloroacetate. Substituting ethyl bromoacetate improves reactivity but increases cost. Recent advancements suggest using ionic liquids as solvents to suppress side reactions and enhance yields to 85%.

Base-Catalyzed Hydroamidation of Propargylic Thioureas

The organocatalytic strategy reported in ACS Journal of Organic Chemistry (2019) offers a versatile pathway for imidazolidinethione synthesis. By modifying the substrate to incorporate an ethyl group, this method enables efficient intramolecular cyclization.

Substrate Design and Catalysis

Propargylic thioureas, synthesized from ethyl-substituted propargylic amines and isothiocyanates, undergo base-catalyzed hydroamidation. Using 5 mol% of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile, cyclization completes within 1 minute at room temperature.

Key Advantages :

  • Speed : Reactions complete in <5 minutes, minimizing decomposition.

  • Functional Group Tolerance : Compatible with halides (–Cl, –Br), alkoxy (–OMe), and vinyl groups.

  • Stereoselectivity : Exclusive formation of the 5-membered ring due to electronic preferences in transition states.

One-Pot Synthesis via Sulfuric Acid-Mediated Cyclization

Adapting the “one kettle way” approach from CN103360320B, which synthesizes 1-methyl-2,4-imidazolidinedione, this method replaces sarkosine (N-methylglycine) with N-ethylglycine to introduce the ethyl group.

Stepwise Procedure

  • Step A : N-Ethylglycine reacts with ammonium thiocyanate in water at 25°C for 5 hours to form a thiourea intermediate.

  • Step B : Concentrated sulfuric acid (98%) is added, and the mixture undergoes reflux (100°C) for 3 hours to facilitate cyclodehydration.

Optimization Data :

ParameterOptimal ValueYield Impact
H₂SO₄ : N-Ethylglycine1:2Maximizes ring closure
Reaction Time (Step B)3 hoursPrevents over-sulfonation
Temperature100°CEnsures complete dehydration

Purification and Recrystallization

The crude product is neutralized with NaOH to pH 4, evaporated, and extracted with acetone. Recrystallization in ethyl acetate increases purity from 85% to 98%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclocondensation60–7585–902–10 hoursModerate
Hydroamidation80–9395–99<5 minutesHigh
One-Pot Synthesis70–8590–988 hoursHigh

Key Trade-offs :

  • Cyclocondensation : Cost-effective but slower.

  • Hydroamidation : Rapid and high-yielding but requires specialized catalysts.

  • One-Pot Synthesis : Scalable but involves corrosive reagents.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2-Imidazolidinethione,4-ethyl-(9CI), and how can structural purity be verified?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions using ethylamine and carbon disulfide precursors. Purification steps (e.g., recrystallization or column chromatography) are critical to isolate the compound. Structural verification employs analytical techniques such as nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry (MS) for molecular weight confirmation. Comparative studies with structurally similar compounds (e.g., 5-Benzothiazolamine derivatives) can validate purity .

Q. What safety protocols are recommended for handling 2-Imidazolidinethione,4-ethyl-(9CI) in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods or closed systems to prevent inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised during bulk handling .
  • Storage : Store in sealed containers in cool, dark environments away from oxidizers .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing 2-Imidazolidinethione,4-ethyl-(9CI)?

  • Methodological Answer : A full factorial design evaluates interactions between variables (e.g., temperature, catalyst concentration, reaction time). For example, a 2³ design (three factors at two levels) identifies optimal conditions for yield and purity. Post-hoc ANOVA analysis quantifies the significance of each variable. Pre-experimental screening (e.g., Plackett-Burman design) prioritizes critical factors before full optimization .

Q. What strategies address contradictions in experimental data regarding the compound’s reactivity under varying pH or solvent conditions?

  • Methodological Answer :

  • Systematic Replication : Repeat experiments under controlled conditions to isolate confounding variables (e.g., trace moisture).
  • Theoretical Alignment : Reconcile discrepancies by linking results to established chemical theories (e.g., Hard-Soft Acid-Base principles for solvent interactions) .
  • Advanced Analytics : Use multivariate regression or machine learning to model nonlinear relationships between reactivity and environmental factors .

Q. How should researchers design in vitro studies to assess the biological interactions of 2-Imidazolidinethione,4-ethyl-(9CI) with cellular targets?

  • Methodological Answer :

  • Dose-Response Experiments : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.
  • Control Groups : Include negative (vehicle-only) and positive controls (known inhibitors) to validate assay reliability.
  • Endpoint Selection : Use fluorometric or colorimetric assays (e.g., MTT for cytotoxicity) to quantify effects. A pre-test/post-test design with non-equivalent control groups minimizes bias .

Q. What theoretical frameworks guide mechanistic studies of 2-Imidazolidinethione,4-ethyl-(9CI)’s chemical behavior in redox or catalytic systems?

  • Methodological Answer :

  • Computational Chemistry : Apply density functional theory (DFT) to model electron transfer pathways or transition states in catalytic cycles.
  • Kinetic Analysis : Use Eyring or Arrhenius equations to correlate reaction rates with temperature and activation energy.
  • Spectroscopic Validation : Pair theoretical predictions with experimental data (e.g., UV-Vis or EPR spectroscopy) to confirm mechanistic hypotheses .

Data Analysis and Interpretation

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts) attributed to tautomerism in 2-Imidazolidinethione,4-ethyl-(9CI)?

  • Methodological Answer :

  • Variable Temperature NMR : Monitor dynamic equilibria between tautomers by acquiring spectra at 25°C, 0°C, and −40°C.
  • Deuterium Exchange Experiments : Identify labile protons to distinguish tautomeric forms.
  • Theoretical Simulations : Compare experimental NMR shifts with computational predictions for each tautomer .

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